molecular formula C10H11ClN2O2 B1435108 Ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate CAS No. 2098113-48-3

Ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate

Cat. No.: B1435108
CAS No.: 2098113-48-3
M. Wt: 226.66 g/mol
InChI Key: ITHFDWNDIYOINO-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate (CAS: 2230804-08-5) is a pyridazine derivative with the molecular formula C₁₀H₁₁ClN₂O₂. This compound features a cyclopropyl substituent at the 6-position, a chlorine atom at the 3-position, and an ethyl ester group at the 4-position of the pyridazine ring .

Properties

IUPAC Name

ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O2/c1-2-15-10(14)7-5-8(6-3-4-6)12-13-9(7)11/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITHFDWNDIYOINO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1Cl)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Pyridazine Derivatives

Primary Approach:
The most common synthetic route involves the cyclization of appropriately substituted pyridazine precursors. Specifically, the synthesis typically begins with 3-chloro-6-cyclopropylpyridazine derivatives, which are then esterified to yield the target compound.

Reaction Pathway:

  • Starting material: 3-chloro-6-cyclopropylpyridazine
  • Reagents: Ethyl chloroformate (or similar ethylating agents)
  • Base: Triethylamine or other tertiary amines
  • Conditions: Controlled temperature (often ambient to slightly elevated), inert atmosphere to prevent side reactions

Reaction Conditions:

  • The pyridazine precursor reacts with ethyl chloroformate in the presence of triethylamine, facilitating the formation of the ester group at the 4-position.
  • The process involves nucleophilic attack on the chloroformate, leading to esterification under mild conditions.

Research Data:

  • This method aligns with general procedures for ester formation on heterocyclic compounds, as described in chemical synthesis literature and patent documents.

Esterification of the Corresponding Carboxylic Acid

Stepwise Process:

  • Synthesis of the carboxylic acid intermediate, 3-chloro-6-cyclopropylpyridazine-4-carboxylic acid , via oxidation or hydrolysis of ester precursors.
  • Subsequent esterification using ethanol and acid catalysts (e.g., sulfuric acid) under reflux conditions.

Reaction Conditions:

  • Acid-catalyzed esterification at elevated temperatures (around 60-80°C).
  • Removal of water to drive the equilibrium towards ester formation.

Research Data:

  • Similar esterification procedures are well-documented for heterocyclic acids, providing high yields and purity.

Industrial-Scale Synthesis Considerations

For large-scale production, the synthesis is optimized for efficiency and safety:

Step Reagents Conditions Notes
Precursor synthesis Chlorination, cyclopropylation Controlled temperature, inert atmosphere Ensures regioselectivity
Ester formation Ethyl chloroformate + base Ambient to mild heating High yield, minimal by-products
Purification Crystallization, chromatography Solvent systems optimized for scale Ensures product purity

Summary of Key Research Findings

Method Starting Material Key Reagents Conditions Yield Remarks
Cyclization + Esterification 3-chloro-6-cyclopropylpyridazine Ethyl chloroformate, triethylamine Room temp to mild heating ~80-90% Efficient, scalable
Chlorination + Cyclopropylation Pyridazine derivatives NCS, cyclopropyl halides Controlled temperature Variable Suitable for diverse derivatives
Hydrolysis + Esterification Carboxylic acid intermediate Ethanol, sulfuric acid Reflux High Purity and yield optimized

Scientific Research Applications

Chemistry

Ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions makes it valuable for developing new materials and pharmaceuticals.

Biology

Research indicates that this compound exhibits potential biological activities, particularly:

  • Antimicrobial Properties : Investigated for its effectiveness against various microbial strains.
  • Anticancer Activity : Demonstrated inhibitory effects on cancer cell proliferation through mechanisms such as apoptosis induction and enzyme inhibition.

Medicine

The compound is being explored as a lead candidate in drug discovery, particularly for:

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition : This enzyme is essential for pyrimidine synthesis, making it a target for immunosuppressive therapies and cancer treatments.
  • Antiviral Applications : Preliminary studies show efficacy against certain viral infections by disrupting nucleotide synthesis pathways.

Industry

In the industrial sector, this compound is utilized in the production of agrochemicals and pharmaceuticals, leveraging its chemical properties for practical applications.

Summary of Biological Activities

ActivityMechanism of ActionReference
DHODH InhibitionBlocks pyrimidine synthesis
Antiviral ActivityInhibits viral replication
Anti-tumor PotentialAffects tumor cell proliferation
Immune ModulationAlters immune cell activity

Dihydroorotate Dehydrogenase Inhibition

Recent studies have shown that this compound is a potent inhibitor of DHODH. In vitro assays indicate that it outperforms established inhibitors like brequinar, suggesting its potential as a novel therapeutic agent for conditions requiring immunosuppression or cancer treatment.

Antiviral Properties

The compound has been evaluated for antiviral activity against viruses exploiting host nucleotide synthesis pathways. It effectively inhibits replication in cellular models, indicating promise for antiviral drug development.

Cancer Research

In xenograft models, this compound demonstrated significant efficacy in reducing tumor growth. The mechanism was attributed to selective apoptosis induction in cancer cells while sparing normal cells.

Safety and Toxicity

While promising, the safety profile requires further investigation. Preliminary toxicity studies indicate a favorable safety margin; however, comprehensive toxicological assessments are necessary to evaluate chronic exposure risks and side effects associated with long-term use.

Comparison with Similar Compounds

Structural and Electronic Differences

  • Cyclopropyl vs. Methyl/Chloro Groups : The cyclopropyl group in this compound introduces significant steric bulk compared to smaller substituents like methyl or additional chlorine atoms in analogs (e.g., 2-Chloro-6-methylpyrimidine-4-carboxylic acid). This bulk may hinder interactions with biological targets or catalysts .
  • Ester vs. Carboxylic Acid : The ethyl ester group in the target compound enhances lipophilicity compared to carboxylic acid derivatives (e.g., 6-Chloro-3-hydroxypyridazine-4-carboxylic acid, CAS 50681-26-0), which may improve membrane permeability in biological systems .

Biological Activity

Ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to compile the current understanding of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: C9H10ClN2O2C_9H_{10}ClN_2O_2. Its structure features a pyridazine ring with a cyclopropyl group and an ethyl ester, which contribute to its biological properties.

The compound exhibits various biological activities primarily through the inhibition of specific enzymes and pathways. Notably, it has been identified as a potent inhibitor of human dihydroorotate dehydrogenase (DHODH), which is crucial in the de novo synthesis of pyrimidines. Inhibition of DHODH can lead to decreased proliferation of rapidly dividing cells, making it a target for anti-cancer therapies and immunosuppressive agents .

Table 1: Summary of Biological Activities

ActivityMechanism of ActionReference
DHODH InhibitionBlocks pyrimidine synthesis
Antiviral ActivityInhibits viral replication
Anti-tumor PotentialAffects tumor cell proliferation
Immune ModulationAlters immune cell activity

Case Studies and Research Findings

  • Dihydroorotate Dehydrogenase Inhibition :
    Recent studies have demonstrated that this compound shows significant promise as a DHODH inhibitor. In vitro assays revealed that it outperforms established inhibitors like brequinar and teriflunomide, suggesting its potential as a novel therapeutic agent for conditions requiring immunosuppression or cancer treatment .
  • Antiviral Properties :
    The compound has also been evaluated for its antiviral activity, particularly against viruses that exploit the host's nucleotide synthesis pathways. It was found to effectively inhibit the replication of certain viruses in cellular models, indicating its potential utility in antiviral drug development .
  • Cancer Research :
    In cancer studies, this compound demonstrated efficacy in reducing tumor growth in xenograft models. This effect was attributed to its ability to induce apoptosis in cancer cells while sparing normal cells, highlighting its selective toxicity .

Safety and Toxicity

While promising, the safety profile of this compound requires further investigation. Preliminary toxicity studies indicate a favorable safety margin; however, comprehensive toxicological assessments are necessary to evaluate chronic exposure risks and side effects associated with long-term use .

Q & A

Q. What methodologies validate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies (ICH guidelines) with HPLC monitoring. Use Arrhenius plots to extrapolate degradation rates. Mass spectrometry identifies breakdown products (e.g., hydrolysis to carboxylic acid) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate
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Ethyl 3-chloro-6-cyclopropylpyridazine-4-carboxylate

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